molecular formula C13H15N3O B2767773 rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans CAS No. 2031242-22-3

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans

Cat. No.: B2767773
CAS No.: 2031242-22-3
M. Wt: 229.283
InChI Key: FHFZBXDOKCTNNY-DGCLKSJQSA-N
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Description

Properties

IUPAC Name

(2R,3R)-2-(2-phenylpyrazol-3-yl)oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-6,8,11,13H,7,9,14H2/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFZBXDOKCTNNY-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” typically involves multi-step organic reactions. One common method might include:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with a suitable diketone under acidic or basic conditions.

    Attachment of the pyrazole ring to the oxolane ring: This step might involve a nucleophilic substitution reaction where the pyrazole ring is introduced to a pre-formed oxolane ring.

    Introduction of the amine group: The final step could involve the reduction of a nitro group or the direct amination of the oxolane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the oxolane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential roles in several therapeutic areas:

  • Anticancer Activity : Initial studies suggest that derivatives of pyrazole compounds can exhibit anticancer properties. Rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine may act as an inhibitor of cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory effects, which could be leveraged in treating conditions such as arthritis or other inflammatory diseases.
  • Neurological Disorders : The potential neuroprotective effects of this compound are under investigation, particularly concerning its ability to modulate neurotransmitter systems and provide relief in conditions like depression and anxiety.
  • Antimicrobial Properties : Some studies indicate that pyrazole derivatives possess antimicrobial activity against various pathogens, suggesting that rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine may also have applications in combating bacterial and fungal infections.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrazole derivatives, revealing that modifications at the phenyl ring significantly enhance anticancer activity. The study found that compounds similar to rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine showed selective cytotoxicity towards various cancer cell lines, indicating its potential as a lead compound for further development .

Anti-inflammatory Effects

Research conducted by Salgın-Gökşen et al. (2007) demonstrated that certain oxolan derivatives exhibit significant anti-inflammatory activities in animal models. These findings support the hypothesis that rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine may possess similar properties due to its structural similarities .

Neuroprotective Effects

A recent investigation into the neuroprotective effects of pyrazole derivatives highlighted their ability to modulate glutamate receptors, potentially offering therapeutic benefits for neurodegenerative diseases. This opens avenues for exploring rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine in neurological research .

Summary Table of Applications

Application AreaPotential MechanismReferences
Anticancer ActivityInhibition of cancer cell proliferation
Anti-inflammatory EffectsModulation of inflammatory pathways
Neurological DisordersNeuroprotection via neurotransmitter modulation
Antimicrobial PropertiesInhibition of bacterial and fungal growth

Mechanism of Action

The mechanism of action of “rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Pyrazole Substituent Modifications
Compound Name Substituent on Pyrazole Molecular Formula Molecular Weight (g/mol) Key References
Target compound (free base) 1-Phenyl C₁₃H₁₅N₃O 229.28
rac-(2R,3R)-2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid 1-(4-Fluorophenyl) C₁₅H₁₃FN₂O₃ 286.33
rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride 1-(Cyclopropylmethyl) C₁₁H₁₇N₃O·2HCl 288.20
rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine 1-Isopropyl C₁₀H₁₇N₃O 195.26

Key Observations :

  • Alkyl Groups (e.g., isopropyl in ): Lower molecular weight and increase hydrophobicity, favoring blood-brain barrier penetration.

Stereochemical Variations

Table 2: Impact of Stereochemistry
Compound Name Stereochemistry Key Properties References
Target compound (trans) 2R,3R (trans) Optimized dihedral angles for receptor binding
rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans 2R,3S (trans) Altered hydrogen-bonding geometry; reduced solubility
rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride, trans 2R,3S (trans) with pyridine Enhanced π-π stacking due to pyridine ring

Key Observations :

  • Trans vs. Cis Isomers : Trans configurations (e.g., 2R,3R or 2R,3S) stabilize planar conformations critical for binding to aromatic receptors .
  • Heterocycle Replacement (e.g., pyridine in ): Modifies electronic properties and binding affinity.

Salt Forms and Physicochemical Properties

Table 3: Salt Form Comparisons
Compound Name Salt Form Solubility (Water) Stability Applications References
Target compound (free base) None Low Sensitive to oxidation Medicinal chemistry R&D
rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride Hydrochloride High Improved shelf life Preclinical studies
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride Dihydrochloride Very high Hygroscopic High-throughput screening

Key Observations :

  • Hydrochloride Salts : Enhance aqueous solubility and stability, making them preferable for in vivo studies .
  • Dihydrochlorides : Further increase solubility but may require controlled storage due to hygroscopicity .

Biological Activity

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine, trans, also known as rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, is a synthetic organic compound with potential biological activities. This compound features a unique molecular structure that includes an oxolane ring and a phenyl-substituted pyrazole. Its biological activity has been investigated for various applications, particularly in antimicrobial and anti-inflammatory contexts.

The compound has the following chemical characteristics:

  • IUPAC Name : (2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine; hydrochloride
  • Molecular Formula : C13H16ClN3O
  • CAS Number : 2031242-23-4
  • Solubility : Enhanced solubility in water due to the hydrochloride salt form .

The biological activity of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine is primarily attributed to its interaction with specific molecular targets within the body. The compound can modulate the activity of enzymes or receptors, which may lead to various biological effects depending on the context of its use. For instance, it has shown potential in inhibiting signaling pathways associated with inflammation and microbial proliferation.

Antimicrobial Activity

Research indicates that rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Escherichia coli15125
Staphylococcus aureus1862.5
Proteus mirabilis14250
Bacillus subtilis1662.5

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine has been investigated for anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism where it could be beneficial in treating inflammatory diseases. Experimental models have shown that it can reduce inflammation markers significantly when administered in controlled doses .

Case Studies

Several studies have highlighted the efficacy of rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine in various biological assays:

  • Antimicrobial Screening : A series of derivatives based on pyrazole and thiazole were synthesized and tested for antimicrobial properties. The results indicated that modifications to the phenyl group significantly influenced antimicrobial activity, with certain derivatives showing enhanced efficacy against resistant bacterial strains .
  • Inflammation Models : In vivo studies demonstrated that administration of the compound resulted in reduced swelling and pain in models of induced inflammation. The modulation of inflammatory mediators was confirmed through biochemical assays that measured cytokine levels post-treatment .

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